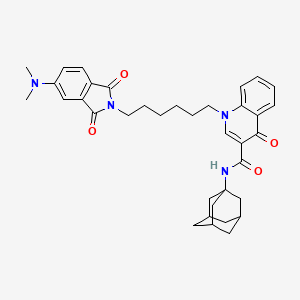
CB2R probe 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB2R Probe 1 is a fluorescent probe specifically designed to target the cannabinoid receptor type 2 (CB2R). This receptor is part of the endocannabinoid system and is primarily expressed in the immune system. This compound is known for its safety and environmental friendliness, exhibiting low cytotoxicity in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CB2R Probe 1 involves multiple steps, including the formation of the core structure and the attachment of the fluorescent moiety. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves standard organic chemistry techniques such as condensation reactions, nucleophilic substitutions, and purification steps like chromatography .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing safety measures for handling chemicals. The production process would also involve rigorous quality control to ensure the probe’s efficacy and safety for research applications .
Chemical Reactions Analysis
Types of Reactions: CB2R Probe 1 primarily undergoes reactions typical of organic fluorescent probes. These include:
Substitution Reactions: Involving the replacement of functional groups to modify the probe’s properties.
Condensation Reactions: Used in the initial synthesis to form the core structure.
Oxidation and Reduction Reactions: To modify the electronic properties of the probe.
Common Reagents and Conditions:
Reagents: Common reagents include organic solvents, acids, bases, and specific catalysts for each reaction step.
Major Products: The major product of these reactions is the this compound itself, characterized by its fluorescent properties and high affinity for the CB2R receptor .
Scientific Research Applications
CB2R Probe 1 has a wide range of applications in scientific research:
Chemistry: Used to study the binding and activity of CB2R in various chemical environments.
Biology: Employed in cellular imaging to visualize CB2R expression and distribution in living cells.
Medicine: Investigated for its potential in diagnosing and monitoring diseases involving CB2R, such as neurodegenerative disorders and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting CB2R, as well as in quality control processes for pharmaceuticals
Mechanism of Action
CB2R Probe 1 exerts its effects by binding specifically to the CB2R receptor. This binding is facilitated by the probe’s high affinity and selectivity for CB2R. Upon binding, the probe’s fluorescent properties allow researchers to visualize and track the receptor’s location and activity in real-time. The molecular targets involved include the CB2R receptor itself, and the pathways influenced by CB2R activation, such as anti-inflammatory and neuroprotective pathways .
Comparison with Similar Compounds
JWH133: A CB2R-selective agonist known for its anti-inflammatory and neuroprotective properties.
LEI-121: A photoaffinity probe that stabilizes the inactive conformation of CB2R.
Uniqueness of CB2R Probe 1: this compound stands out due to its fluorescent properties, which allow for real-time imaging and tracking of CB2R in living cells. This makes it a valuable tool for studying the receptor’s dynamics and interactions in various biological contexts. Additionally, its low cytotoxicity and environmental friendliness make it a safer option for research applications .
Properties
Molecular Formula |
C36H42N4O4 |
|---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-[6-[5-(dimethylamino)-1,3-dioxoisoindol-2-yl]hexyl]-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C36H42N4O4/c1-38(2)26-11-12-27-29(18-26)35(44)40(34(27)43)14-8-4-3-7-13-39-22-30(32(41)28-9-5-6-10-31(28)39)33(42)37-36-19-23-15-24(20-36)17-25(16-23)21-36/h5-6,9-12,18,22-25H,3-4,7-8,13-17,19-21H2,1-2H3,(H,37,42) |
InChI Key |
LEAGPELVKSZWJR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)CCCCCCN3C=C(C(=O)C4=CC=CC=C43)C(=O)NC56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















